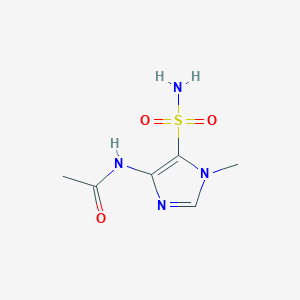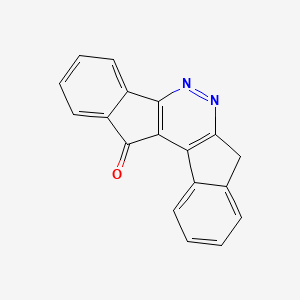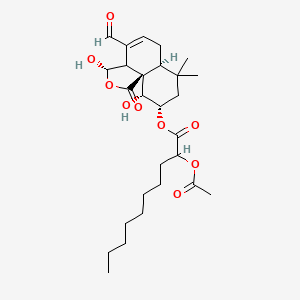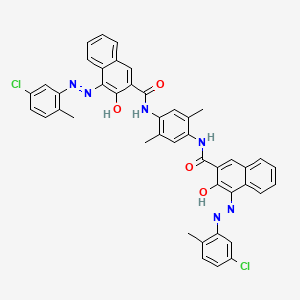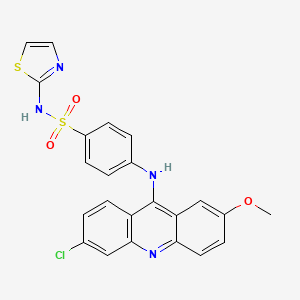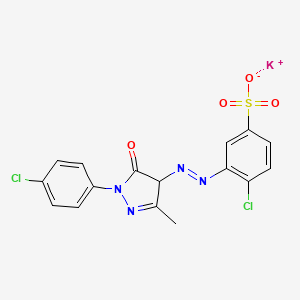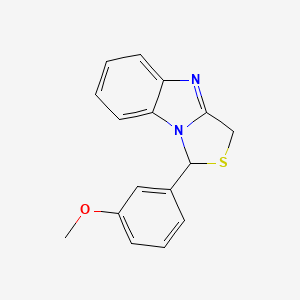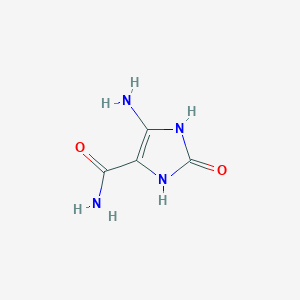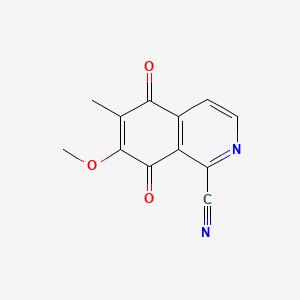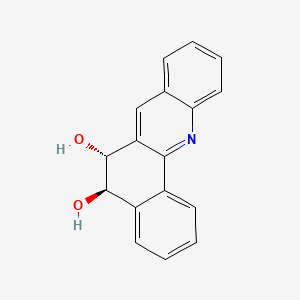
trans-5,6-Dihydrobenz(c)acridine-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-5,6-Dihydrobenz©acridine-5,6-diol: is a chemical compound known for its unique structure and properties. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-5,6-Dihydrobenz©acridine-5,6-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of trans-5,6-Dihydrobenz©acridine-5,6-diol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
trans-5,6-Dihydrobenz©acridine-5,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
trans-5,6-Dihydrobenz©acridine-5,6-diol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trans-5,6-Dihydrobenz©acridine-5,6-diol involves its interaction with specific molecular targets and pathways. For example, it may intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
5,6-Dihydro-7,9-dimethyl-benz©acridine-5,6-diol: This compound shares a similar structure but with additional methyl groups.
trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz©acridine: Another closely related compound with slight structural variations.
Uniqueness
trans-5,6-Dihydrobenz©acridine-5,6-diol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
85945-24-0 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(5R,6R)-5,6-dihydrobenzo[c]acridine-5,6-diol |
InChI |
InChI=1S/C17H13NO2/c19-16-12-7-3-2-6-11(12)15-13(17(16)20)9-10-5-1-4-8-14(10)18-15/h1-9,16-17,19-20H/t16-,17-/m1/s1 |
InChI Key |
OZLIOKFBXWEMAF-IAGOWNOFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3[C@H]([C@@H](C4=CC=CC=C4C3=N2)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(C(C4=CC=CC=C4C3=N2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


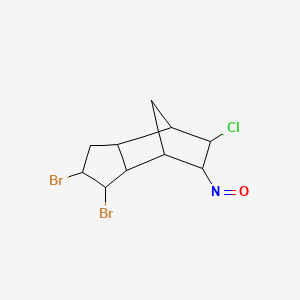
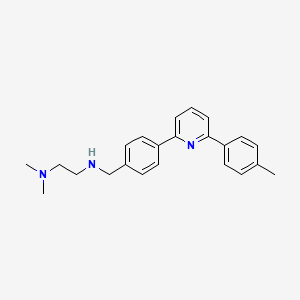
![17-(2,6-Dioxopiperidin-3-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12791370.png)
